molecular formula C16H16ClN3O3S B11543035 4-Chloro-N-(2-{N'-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide

4-Chloro-N-(2-{N'-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide

Cat. No.: B11543035
M. Wt: 365.8 g/mol
InChI Key: GWUWFFJZHFTRSJ-LDADJPATSA-N
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Description

4-Chloro-N-(2-{N’-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This specific compound features a benzene ring substituted with a chloro group and a sulfonamide group, along with a hydrazinecarbonyl ethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2-{N’-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Hydrazone: The initial step involves the reaction of phenylhydrazine with an aldehyde to form the hydrazone. This reaction is typically carried out in an ethanol solvent under reflux conditions.

    Sulfonamide Formation: The hydrazone is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This step is usually performed at low temperatures to prevent side reactions.

    Final Coupling: The final step involves the coupling of the intermediate with ethyl chloroformate to form the desired compound. This reaction is carried out in an inert atmosphere, typically using nitrogen or argon gas.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbonyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

4-Chloro-N-(2-{N’-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.

    Biological Research: Used as a probe to study enzyme interactions and inhibition mechanisms.

    Industrial Chemistry: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzenesulfonamide: Lacks the hydrazinecarbonyl ethyl side chain.

    N-(2-{N’-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide: Lacks the chloro group on the benzene ring.

Uniqueness

The presence of both the chloro group and the hydrazinecarbonyl ethyl side chain in 4-Chloro-N-(2-{N’-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide provides unique chemical properties, such as enhanced reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H16ClN3O3S

Molecular Weight

365.8 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-3-[(4-chlorophenyl)sulfonylamino]propanamide

InChI

InChI=1S/C16H16ClN3O3S/c17-14-6-8-15(9-7-14)24(22,23)19-11-10-16(21)20-18-12-13-4-2-1-3-5-13/h1-9,12,19H,10-11H2,(H,20,21)/b18-12+

InChI Key

GWUWFFJZHFTRSJ-LDADJPATSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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